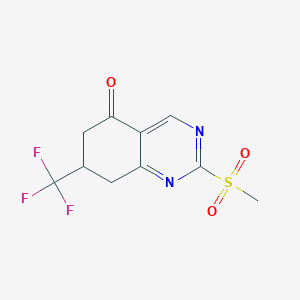
2-(Methylsulfonyl)-7-(trifluoromethyl)-7,8-dihydroquinazolin-5(6H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Methylsulfonyl)-7-(trifluoromethyl)-7,8-dihydroquinazolin-5(6H)-one is a synthetic organic compound characterized by the presence of a methylsulfonyl group and a trifluoromethyl group attached to a dihydroquinazolinone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfonyl)-7-(trifluoromethyl)-7,8-dihydroquinazolin-5(6H)-one typically involves the following steps:
Formation of the Dihydroquinazolinone Core: The initial step involves the cyclization of appropriate precursors to form the dihydroquinazolinone core. This can be achieved through the reaction of anthranilic acid derivatives with suitable aldehydes or ketones under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via radical trifluoromethylation reactions.
Addition of the Methylsulfonyl Group: The methylsulfonyl group is typically introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
化学反応の分析
Types of Reactions
2-(Methylsulfonyl)-7-(trifluoromethyl)-7,8-dihydroquinazolin-5(6H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the methylsulfonyl or trifluoromethyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(Methylsulfonyl)-7-(trifluoromethyl)-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications:
作用機序
The mechanism of action of 2-(Methylsulfonyl)-7-(trifluoromethyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways:
類似化合物との比較
Similar Compounds
2-(Methylsulfonyl)-7-(trifluoromethyl)-quinazolin-4(3H)-one: Similar structure but with a different position of the trifluoromethyl group.
2-(Methylsulfonyl)-6-(trifluoromethyl)-quinazolin-4(3H)-one: Another positional isomer with the trifluoromethyl group at the 6-position.
2-(Methylsulfonyl)-7-(difluoromethyl)-7,8-dihydroquinazolin-5(6H)-one: Similar compound with a difluoromethyl group instead of a trifluoromethyl group.
Uniqueness
2-(Methylsulfonyl)-7-(trifluoromethyl)-7,8-dihydroquinazolin-5(6H)-one is unique due to the specific combination of the methylsulfonyl and trifluoromethyl groups attached to the dihydroquinazolinone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
特性
分子式 |
C10H9F3N2O3S |
|---|---|
分子量 |
294.25 g/mol |
IUPAC名 |
2-methylsulfonyl-7-(trifluoromethyl)-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C10H9F3N2O3S/c1-19(17,18)9-14-4-6-7(15-9)2-5(3-8(6)16)10(11,12)13/h4-5H,2-3H2,1H3 |
InChIキー |
GRPFZYXJNDLEMI-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=NC=C2C(=N1)CC(CC2=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


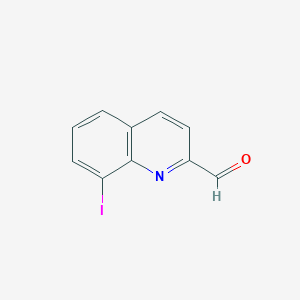
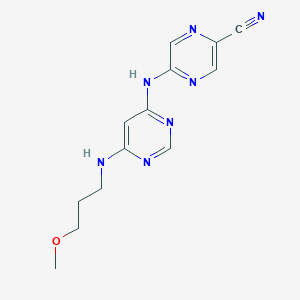

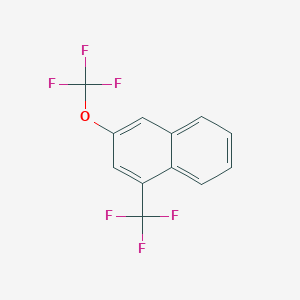
![2-(3-(4-Fluorophenyl)-2-oxo-1,4-diazaspiro[4.4]non-3-en-1-yl)acetic acid](/img/structure/B15063751.png)
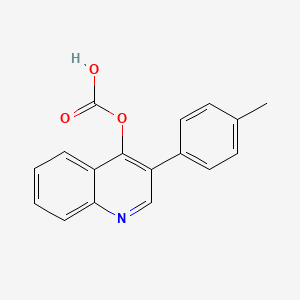
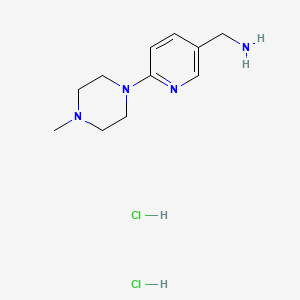
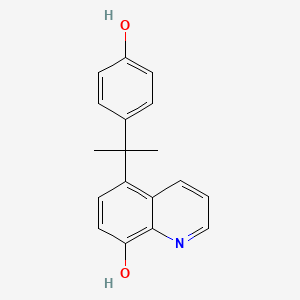
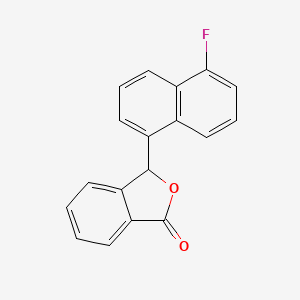

![3-[2-(4-Fluorophenyl)-2-oxoethyl]-3,4-dihydroquinazolin-4-one](/img/structure/B15063791.png)
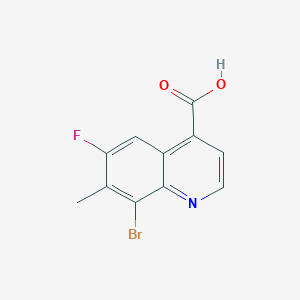
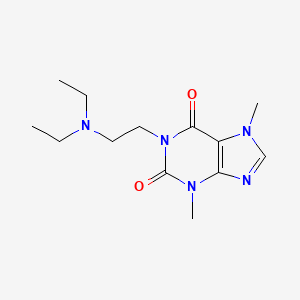
![[4-Oxo-2-(2H-pyran-6-yl)-4H-1-benzopyran-8-yl]acetic acid](/img/structure/B15063808.png)
